1-(4-Aminophenyl)-2-(ethylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminophenyl)-2-(ethylamino)ethanol is an organic compound with a complex structure that includes both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-2-(ethylamino)ethanol can be achieved through several methods. One common approach involves the reaction of 4-nitrophenylacetonitrile with ethylamine, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminophenyl)-2-(ethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The amine and alcohol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(4-Aminophenyl)-2-(ethylamino)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-2-(ethylamino)ethanol involves its interaction with various molecular targets. The amine and alcohol groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminophenyl)ethanol: Similar structure but lacks the ethylamino group.
2-(4-Aminophenyl)ethanol: Similar structure but with a different position of the amino group.
4-(2-Aminoethyl)phenol: Similar structure but with the amino group attached to the ethyl chain.
Uniqueness
1-(4-Aminophenyl)-2-(ethylamino)ethanol is unique due to the presence of both amine and alcohol functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(4-aminophenyl)-2-(ethylamino)ethanol |
InChI |
InChI=1S/C10H16N2O/c1-2-12-7-10(13)8-3-5-9(11)6-4-8/h3-6,10,12-13H,2,7,11H2,1H3 |
InChI Key |
AOALWTHLSQWHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C1=CC=C(C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.